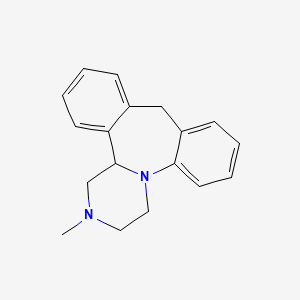

Miansérine

Vue d'ensemble

Description

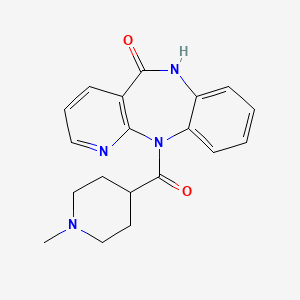

La miansérine est un antidépresseur tétracyclique principalement utilisé dans le traitement de la dépression. Elle est connue pour son mécanisme d'action combiné sérotoninergique et noradrénergique. La this compound est également utilisée pour ses effets anxiolytiques, sédatifs-hypnotiques, antiémétiques et stimulants de l'appétit .

Applications De Recherche Scientifique

Mianserin has a wide range of scientific research applications:

Chemistry: Used as a model compound to study tetracyclic antidepressants.

Biology: Investigated for its effects on neurotransmitter systems.

Medicine: Primarily used to treat major depressive disorder and insomnia.

Industry: Utilized in the formulation of pharmaceutical products

Mécanisme D'action

Target of Action

Mianserin is a tetracyclic antidepressant that primarily targets the alpha-2A adrenergic receptor , 5-hydroxytryptamine receptor 2A , and 5-hydroxytryptamine receptor 2C . These receptors play crucial roles in the regulation of mood and sleep, making them key targets for antidepressant drugs .

Mode of Action

Mianserin acts as an antagonist at its primary targets . This means it binds to these receptors and blocks their normal function. Specifically, it inhibits the reuptake of norepinephrine and strongly stimulates the release of norepinephrine . It also interacts with serotonin receptors in the central nervous system .

Biochemical Pathways

It is known that mianserin’s antagonistic action on alpha-adrenergic, histamine h1, and certain types of serotonin receptors leads to increased levels of norepinephrine and altered serotonin signaling . This can result in changes in mood and sleep patterns, which are often disrupted in conditions like depression .

Pharmacokinetics

Mianserin exhibits a bioavailability of 20-30% . It is metabolized in the liver via aromatic hydroxylation, N-oxidation, and N-demethylation, primarily involving the CYP2D6 enzyme . The elimination half-life of mianserin ranges from 21 to 61 hours . It is excreted in the urine (4-7%) and feces (14-28%) .

Result of Action

The molecular and cellular effects of mianserin’s action primarily involve changes in neurotransmitter levels and receptor activity in the brain. By blocking certain receptors and altering neurotransmitter dynamics, mianserin can help to normalize mood and sleep patterns . Additionally, recent research suggests that mianserin may have antitumor activity, potentially driven by the inhibition of SLC1A5-mediated glutamine transport .

Action Environment

The action, efficacy, and stability of mianserin can be influenced by various environmental factors. For instance, the drug’s absorption and metabolism can be affected by factors such as the patient’s age, liver function, and the presence of other medications . Furthermore, the formulation of mianserin can also impact its bioavailability and therapeutic effects .

Analyse Biochimique

Biochemical Properties

Mianserin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as an antagonist at 5-HT2 and α2 presynaptic and somatodendritic auto- and hetero-receptors, thereby increasing serotonergic and noradrenergic neurotransmission . Additionally, mianserin has a strong antihistaminic effect, which contributes to its sedative properties . The compound’s interaction with these receptors modulates neurotransmitter release and reuptake, influencing mood and anxiety levels.

Cellular Effects

Mianserin affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Mianserin’s antagonistic action on 5-HT2 and α2 receptors leads to increased levels of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission . This modulation of neurotransmitter levels impacts cell signaling pathways involved in mood regulation and stress response. Furthermore, mianserin’s antihistaminic properties contribute to its sedative effects, affecting cellular metabolism and energy balance.

Molecular Mechanism

The molecular mechanism of mianserin involves its binding interactions with specific biomolecules. Mianserin binds to 5-HT2 and α2 receptors, inhibiting their activity and preventing the reuptake of serotonin and norepinephrine . This inhibition results in increased levels of these neurotransmitters in the synaptic cleft, enhancing their availability for receptor binding and signaling. Additionally, mianserin’s antihistaminic effect is mediated through its interaction with histamine receptors, contributing to its sedative properties . These molecular interactions collectively contribute to mianserin’s antidepressant and anxiolytic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of mianserin change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that mianserin maintains its efficacy over extended periods, with clinical effects becoming noticeable after 1-3 weeks of treatment

Dosage Effects in Animal Models

The effects of mianserin vary with different dosages in animal models. At therapeutic doses, mianserin exhibits antidepressant and anxiolytic effects without significant adverse effects . At higher doses, mianserin may induce toxic or adverse effects, including hypomania, seizures, and hematological problems . These threshold effects highlight the importance of careful dosage management in clinical settings to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Mianserin is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its pharmacokinetics and pharmacodynamics. The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, leading to the formation of active and inactive metabolites . These metabolic processes affect the compound’s bioavailability, half-life, and overall efficacy. Additionally, mianserin’s impact on metabolic flux and metabolite levels contributes to its therapeutic effects and potential side effects.

Transport and Distribution

Mianserin is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s lipophilic nature facilitates its passage across cell membranes, allowing it to reach its target receptors in the central nervous system . Mianserin’s interaction with transporters and binding proteins influences its localization and accumulation within different tissues, affecting its overall pharmacokinetic profile and therapeutic efficacy.

Subcellular Localization

The subcellular localization of mianserin plays a crucial role in its activity and function. Mianserin is primarily localized in the synaptic cleft, where it interacts with 5-HT2 and α2 receptors to modulate neurotransmitter release and reuptake . Additionally, mianserin’s antihistaminic properties are mediated through its interaction with histamine receptors in various cellular compartments . The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its overall pharmacological effects.

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La préparation du chlorhydrate de miansérine implique plusieurs étapes. En commençant par le benzaldéhyde et la néovaricaïne, ces composés sont combinés chimiquement pour former un intermédiaire. Cet intermédiaire réagit avec l'oxyde de styrène, suivi de réactions supplémentaires avec le thionyle, l'alcool o-aminobenzylique et l'acide bolétique. Les étapes finales impliquent des réactions avec le chlorocarbonate d'éthyle, le formaldéhyde et l'acide formique, conduisant à la formation du chlorhydrate de this compound .

Méthodes de Production Industrielle : La production industrielle du chlorhydrate de this compound optimise les conditions de réaction pour améliorer le rendement et réduire les coûts de production. Ce procédé implique l'utilisation d'acide sulfurique concentré, de carbonate de sodium et d'acide chlorhydrique-acétate d'éthyle pour l'acidulation .

Analyse Des Réactions Chimiques

Types de Réactions : La miansérine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Le métabolisme de la this compound implique la formation de trois principaux produits d'oxydation : la 8-hydroxy-miansérine, la desméthylthis compound et la this compound 2-oxyde .

Réactifs et Conditions Courants :

Oxydation : Implique les enzymes du cytochrome P-450.

Réduction : Implique généralement des agents réducteurs comme le borohydrure de sodium.

Substitution : Implique souvent des réactions de substitution nucléophile.

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent la 8-hydroxy-miansérine, la desméthylthis compound et la this compound 2-oxyde .

4. Applications de la Recherche Scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier les antidépresseurs tétracycliques.

Biologie : Etudiée pour ses effets sur les systèmes neurotransmetteurs.

Médecine : Principalement utilisée pour traiter le trouble dépressif majeur et l'insomnie.

Industrie : Utilisée dans la formulation de produits pharmaceutiques

5. Mécanisme d'Action

La this compound exerce ses effets en bloquant les récepteurs alpha-adrénergiques, histamine H1 et certains récepteurs de la sérotonine. C'est un faible inhibiteur de la recapture de la norépinéphrine et un stimulateur puissant de la libération de la norépinéphrine. L'action thérapeutique du médicament est principalement due à ses effets antagonistes sur les autorécepteurs et les hétérorécepteurs présynaptiques et somatodendritiques 5-HT2 et alpha2 .

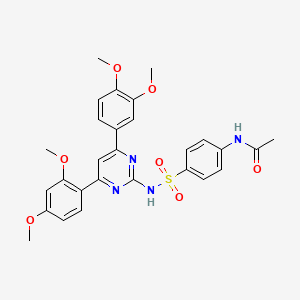

Composés Similaires :

Mirtazapine : Chimiquement et fonctionnellement similaire à la this compound, mais avec des différences significatives en termes d'activité pharmacologique et de comportement métabolique.

Amitriptyline : Un autre antidépresseur tétracyclique avec des effets thérapeutiques similaires, mais des profils d'effets secondaires différents.

Unicité : La this compound est unique en raison de son mécanisme d'action combiné sérotoninergique et noradrénergique, ainsi que de son puissant effet antihistaminique et de ses propriétés anticholinergiques minimales .

Comparaison Avec Des Composés Similaires

Mirtazapine: Chemically and functionally similar to mianserin but with significant differences in pharmacological activity and metabolic behavior.

Amitriptyline: Another tetracyclic antidepressant with similar therapeutic effects but different side effect profiles.

Uniqueness: Mianserin is unique due to its combined serotonergic and noradrenergic mechanism of action, along with its strong antihistaminic effect and minimal anticholinergic properties .

Propriétés

IUPAC Name |

5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19/h2-9,18H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQUQVLFIPOEMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21535-47-7 (mono-hydrochloride) | |

| Record name | Mianserin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024219974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023317 | |

| Record name | Mianserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mianserin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.32e-01 g/L | |

| Record name | Mianserin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Mianserin's mechanism of therapeutic action is not well understood, although it apparently blocks alpha-adrenergic, histamine H1, and some types of serotonin receptors. | |

| Record name | Mianserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06148 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

24219-97-4 | |

| Record name | Mianserin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24219-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mianserin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024219974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mianserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06148 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mianserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mianserin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/250PJI13LM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MIANSERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mianserin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

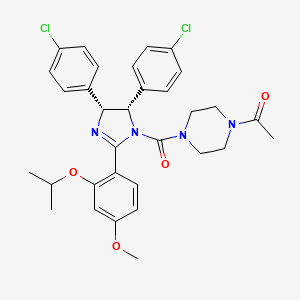

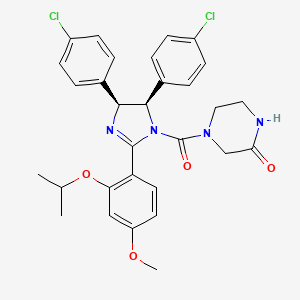

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

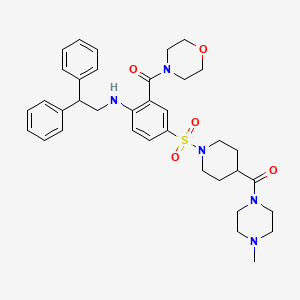

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

piperazino) ketone](/img/structure/B1677039.png)

![N-[3,4-bis(trifluoromethyl)phenyl]-4-(pyridin-4-ylmethyl)phthalazin-1-amine](/img/structure/B1677045.png)

![7-[(3-chlorophenyl)methoxy]-4-(methylaminomethyl)chromen-2-one;methanesulfonic acid](/img/structure/B1677056.png)